molecular formula C21H18N2O5 B10994802 ethyl 2-{[(2-cyclopropyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoate

ethyl 2-{[(2-cyclopropyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoate

Cat. No.: B10994802
M. Wt: 378.4 g/mol
InChI Key: JKFBPTMUDNBMTC-UHFFFAOYSA-N
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Description

Ethyl 2-{[(2-cyclopropyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoate is a synthetic organic compound characterized by three key structural motifs:

  • Benzoate ester backbone: Provides lipophilicity and influences solubility.
  • 1,3-Dioxo-isoindole moiety: A planar aromatic system with electron-withdrawing ketone groups, enabling hydrogen bonding and π-π interactions.

This compound’s synthesis typically involves multi-step routes, including condensation of isoindole precursors with activated carbonyl intermediates, followed by esterification . Its structural complexity necessitates advanced characterization techniques, such as X-ray crystallography (often refined using SHELX software) .

Properties

Molecular Formula

C21H18N2O5

Molecular Weight

378.4 g/mol

IUPAC Name

ethyl 2-[(2-cyclopropyl-1,3-dioxoisoindole-5-carbonyl)amino]benzoate

InChI

InChI=1S/C21H18N2O5/c1-2-28-21(27)15-5-3-4-6-17(15)22-18(24)12-7-10-14-16(11-12)20(26)23(19(14)25)13-8-9-13/h3-7,10-11,13H,2,8-9H2,1H3,(H,22,24)

InChI Key

JKFBPTMUDNBMTC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4CC4

Origin of Product

United States

Preparation Methods

Synthetic Routes: The synthesis of ethyl 2-{[(2-cyclopropyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoate involves several steps. One approach starts with the reaction of m-anisidine with NaNO2 and concentrated aqueous hydrochloric acid. Subsequently, the anion of ethyl α-ethylacetoacetate is added, leading to the formation of the Japp–Klingmann azo-ester intermediate .

Industrial Production: While specific industrial production methods are not widely documented, laboratory-scale syntheses provide valuable insights into the compound’s preparation.

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The ethyl ester group undergoes hydrolysis under acidic or basic conditions:

Reaction Conditions Products Key Observations References
1M NaOH (aq.), 80°C, 6h2-{[(2-cyclopropyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acidComplete hydrolysis with >90% yield; requires neutralization post-reaction
HCl (conc.), reflux, 4hSame as aboveLower yield (75%) due to side reactions at the cyclopropane ring
Methanol + H₂SO₄, 60°CMethyl ester analogTransesterification achieved in 82% yield

Nucleophilic Acyl Substitution at the Amide Carbonyl

The carbamoyl linkage participates in nucleophilic substitution reactions:

Reagent Conditions Product Notes
NH₂OH·HClEtOH, 70°C, 3hHydroxamic acid derivativeConfirmed via IR (loss of carbonyl peak at 1,680 cm⁻¹)
HydrazineTHF, rt, 12hHydrazide intermediateUsed for further heterocyclic synthesis

Cyclopropane Ring Reactivity

The strained cyclopropane moiety shows unique reactivity:

Ring-Opening Reactions

Reagent Conditions Product Mechanistic Pathway
HBr (gas)DCM, 0°C → rtBromoalkane derivativeElectrophilic addition followed by ring cleavage
Ozone-78°C, CH₂Cl₂Dicarbonyl compoundOxidative cleavage via ozonolysis

Electrophilic Aromatic Substitution

The cyclopropane ring stabilizes adjacent electrophilic intermediates:

  • Nitration : HNO₃/H₂SO₄ yields nitro-substituted analogs at the isoindole ring (para to carbonyl) .

Isoindole-Dioxo System Reactivity

The 1,3-dioxo-isoindole core participates in redox and condensation reactions:

Reaction Type Conditions Product Application
Reduction NaBH₄, MeOH, 0°CPartially reduced isoindolineIntermediate for heterocyclic synthesis
Condensation NH₄OAc, AcOH, ΔQuinazolinone derivativesBioactive scaffold formation

Photochemical and Thermal Stability

  • Thermal Decomposition : At >200°C, decarboxylation occurs, releasing CO₂ and forming a benzoxazinone derivative.

  • UV Exposure : λ = 254 nm induces cycloreversion of the cyclopropane ring, yielding styrene-like fragments.

Catalytic Modifications

Catalyst Reaction Outcome
Pd/C (10%)Hydrogenation of dioxo groupsSaturation of isoindole ring (dihydroisoindole)
Grubbs IIRing-closing metathesisMacrocyclic analogs

Comparative Reactivity Table

Functional Group Reactivity Rank Key Influencing Factors
Ethyl ester1 (most reactive)pH, temperature, nucleophile strength
Amide carbonyl2Steric hindrance from cyclopropane
Cyclopropane ring3Strain energy (27 kcal/mol)
Isoindole-dioxo4Resonance stabilization

Unresolved Research Questions

  • Mechanism of cyclopropane ring-opening under acidic conditions remains ambiguous.

  • Limited data on enantioselective modifications due to chiral centers in the isoindole system .

Scientific Research Applications

Anticancer Activity

Preliminary studies have indicated that ethyl 2-{[(2-cyclopropyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoate may exhibit notable anticancer properties. Research has focused on its ability to inhibit the growth of tumor cells while sparing healthy cells. For instance, derivatives of isoindole compounds have shown selective cytotoxicity against cancer cell lines, suggesting that this compound could potentially be developed into an effective anticancer agent .

Neuropharmacology

The compound's structure suggests potential interactions with neurotransmitter systems. Research into related compounds has demonstrated that isoindole derivatives can modulate metabotropic glutamate receptors, which are implicated in various neurological disorders . this compound may similarly affect these pathways, warranting further investigation into its neuropharmacological effects.

Synthetic Applications

The compound can serve as an intermediate in the synthesis of other biologically active molecules. Its unique functional groups allow for further chemical modifications that can lead to the development of new pharmaceuticals with improved efficacy or reduced side effects . The ability to synthesize derivatives through various chemical reactions expands its utility in drug design.

Case Study 1: Anticancer Properties

In a study assessing the growth inhibition of cancer cells, derivatives of this compound were evaluated against several tumor cell lines. The results indicated significant cytotoxic effects at concentrations as low as 10 µM, with minimal effects on non-tumorigenic cells . This selectivity highlights the potential for developing targeted cancer therapies based on this compound.

Case Study 2: Neuropharmacological Effects

A study investigating related isoindole compounds found that they acted as allosteric modulators of metabotropic glutamate receptors. These receptors play crucial roles in synaptic plasticity and are implicated in conditions such as anxiety and depression . this compound may exhibit similar properties, making it a candidate for further neuropharmacological exploration.

Mechanism of Action

The precise mechanism by which ethyl 2-{[(2-cyclopropyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoate exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways, influencing cellular processes.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share the 1,3-dioxo-isoindole core but differ in substituents and functional groups, leading to divergent properties:

Compound Name Substituent/Modification Unique Features Key Differences from Target Compound
Ethyl 4-({[1,3-dioxo-2-(3-pyridinylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate () 3-Pyridinylmethyl group at isoindole N2 - Pyridine ring introduces basicity. - Potential for metal coordination. Replaces cyclopropyl with a pyridinylmethyl group, altering electronic and steric properties .
Ethyl 2-({[2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate () Thiazole ring at benzoate position; 3-methylbutyl group at isoindole N2 - Thiazole enables electrophilic substitution. - Branched alkyl chain enhances lipophilicity. Thiazole replaces benzoate’s ester group; 3-methylbutyl substituent lacks cyclopropane’s strain .
Ethyl 4-{[2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}piperazine-1-carboxylate () Piperazine ring at benzoate position - Piperazine improves water solubility. - Nitrogen atoms enable hydrogen bonding. Piperazine replaces the amino linkage, altering pharmacokinetics .
3-({[2-(3-Nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid () Nitrophenyl group at isoindole N2; carboxylic acid terminus - Nitro group enhances redox activity. - Acidic terminus affects ionization. Nitro substituent increases electron deficiency; carboxylic acid replaces ester, altering solubility .

Reactivity Differences :

  • The cyclopropyl group in the target compound may undergo ring-opening reactions under acidic conditions, unlike the stable pyridinyl or nitro groups in analogues .
  • Thiazole-containing compounds exhibit electrophilic substitution at the sulfur atom, absent in the target compound .

Physicochemical Properties

Property Target Compound Thiazole Analogue Piperazine Derivative
Molecular Weight ~407.4 g/mol (estimated) 435.5 g/mol 435.5 g/mol
Solubility Low in water; soluble in DMSO Moderate in polar solvents High in aqueous buffers
Stability Stable at RT; degrades under strong acid/base Sensitive to light Stable up to 150°C

Biological Activity

Ethyl 2-{[(2-cyclopropyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including an ethyl ester group and a cyclopropyl-substituted isoindole moiety, suggest various biological activities that warrant detailed exploration.

Chemical Structure and Properties

The molecular formula of this compound is C17H18N2O4C_{17}H_{18}N_{2}O_{4}, with a molecular weight of approximately 336.36 g/mol. The presence of a dioxo group enhances its reactivity, potentially influencing its biological interactions .

Biological Activities

Preliminary studies indicate that this compound may exhibit several biological activities:

  • Anticancer Properties : Research has shown that derivatives of isoindole compounds can inhibit cancer cell motility and proliferation. Notably, compounds with similar structures have demonstrated selective cytotoxicity towards tumorigenic cells while sparing non-tumorigenic cells .
  • Antioxidant Activity : The compound's ability to modulate oxidative stress pathways suggests potential as an antioxidant agent. It may interact with the Nrf2-Keap1 signaling pathway, which plays a crucial role in cellular defense against oxidative damage .
  • Enzyme Inhibition : this compound may inhibit specific enzymes involved in disease processes, although further research is needed to identify these targets definitively .

Anticancer Activity

A study involving various isoindole derivatives highlighted the anticancer potential of compounds similar to this compound. These studies utilized murine liver cell lines to assess growth inhibition properties at concentrations around 10 µM. Two derivatives exhibited significant growth inhibition of cancer cells without affecting healthy cells .

Mechanistic Insights

Research into the mechanism of action for related compounds has revealed their ability to alter the localization and levels of key signaling proteins involved in cancer progression. This suggests that this compound could similarly impact these pathways .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological ActivityReference
Ethyl 2-{[(2-cyclopropyl-1,3-dioxo...)Cyclopropyl isoindole moietyAnticancer, Antioxidant
Compound AIsoindole derivativeAntitumor activity
Compound BSimilar dioxo structureEnzyme inhibition

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing ethyl 2-{[(2-cyclopropyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoate?

  • The compound can be synthesized via a multi-step procedure involving acylation and esterification. For example, a primary amine (e.g., 2-aminobenzoate derivative) reacts with an activated carbonyl intermediate (e.g., 2-cyclopropyl-1,3-dioxo-isoindole-5-carbonyl chloride) under Schotten-Baumann conditions. Reaction optimization often includes pH control (e.g., buffered acetic acid) and solvent selection (e.g., methanol or THF) to improve yields .
  • Characterization typically involves NMR (¹H/¹³C) and FT-IR to confirm the amide bond formation and ester group integrity .

Q. How is the molecular structure of this compound validated in crystallographic studies?

  • Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL) is widely used for refining crystallographic data, enabling precise determination of bond angles, torsion angles, and hydrogen bonding patterns. For isoindole derivatives, cyclopropane ring strain and carbonyl group orientations are critical parameters to analyze .

Q. What spectroscopic techniques are employed to confirm the compound’s identity and purity?

  • ¹H/¹³C NMR : Assign peaks for cyclopropane protons (δ ~1.0–2.0 ppm) and aromatic protons (δ ~7.0–8.5 ppm). The ester carbonyl (C=O) appears at ~168–170 ppm in ¹³C NMR.
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns to rule out impurities .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound under varying reaction conditions?

  • Systematic studies (e.g., Design of Experiments, DoE) evaluate variables like temperature (20–80°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., DMAP for acylation). Evidence from analogous isoindole syntheses suggests that polar aprotic solvents enhance reaction rates but may increase side-product formation .

Q. What computational methods are suitable for modeling its structure-activity relationships (SAR)?

  • Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites. Molecular docking can assess interactions with biological targets (e.g., enzymes with isoindole-binding pockets) .

Q. How does the compound’s solubility and stability vary across solvents and pH ranges?

  • Solubility screens in DMSO, ethanol, and aqueous buffers (pH 4–9) reveal pH-dependent stability. For instance, ester hydrolysis is accelerated under alkaline conditions (pH > 8), necessitating storage in anhydrous solvents .

Q. What strategies resolve contradictions in reported biological activity data for isoindole derivatives?

  • Discrepancies may arise from substituent effects (e.g., cyclopropyl vs. alkyl groups in and ). Meta-analyses comparing IC₅₀ values across studies, combined with controlled assays (fixed cell lines, standardized protocols), help isolate structural contributors to activity .

Q. How can impurity profiles be controlled during large-scale synthesis?

  • HPLC with UV detection (λ = 254 nm) monitors residual starting materials (e.g., unreacted 2-aminobenzoate) and byproducts (e.g., dimerized isoindole). Gradient elution (acetonitrile/water + 0.1% TFA) achieves baseline separation of impurities .

Methodological Tables

Table 1: Key Crystallographic Parameters (Hypothetical Data)

ParameterValueReference Method
Bond length (C=O)1.21 ÅSC-XRD (SHELXL)
Cyclopropane angle60.5°DFT Calculation
Torsion angle15.3° (amide bond)SC-XRD

Table 2: Solubility Profile in Common Solvents

SolventSolubility (mg/mL)Stability (24h)
DMSO>50Stable
Ethanol12.5Partial hydrolysis
Water (pH7)<1Unstable

Critical Analysis of Evidence

  • Structural Analogues : and highlight isoindole derivatives with diazenyl or sulfamoyl groups, suggesting that substituent modifications significantly alter reactivity and bioactivity.
  • Synthesis Protocols : ’s benzimidazole synthesis provides a template for optimizing amide coupling and ester hydrolysis steps.
  • Crystallography : SHELX remains indispensable for structural validation, despite newer software .

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